1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride
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Overview
Description
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a methyl group, along with a methanamine group attached to the second position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
The synthesis of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 3-bromo-6-chloro-2-methylpyridine.
Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where the pyridine nitrogen acts as a nucleophile.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions to minimize by-products.
Chemical Reactions Analysis
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride include:
3-Bromo-6-chloro-2-methylpyridine: Lacks the methanamine group, making it less versatile in biological applications.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds have different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9BrCl2N2 |
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Molecular Weight |
271.97 g/mol |
IUPAC Name |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4-2-6(9)11-5(3-10)7(4)8;/h2H,3,10H2,1H3;1H |
InChI Key |
DSJMTVKAZHJCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)CN)Cl.Cl |
Origin of Product |
United States |
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